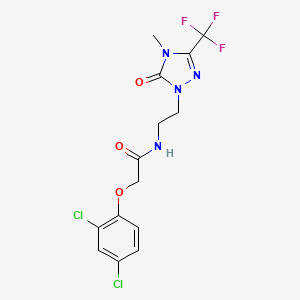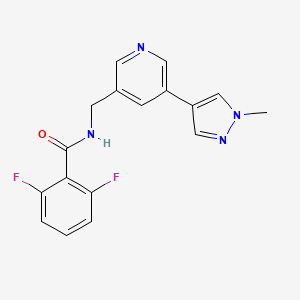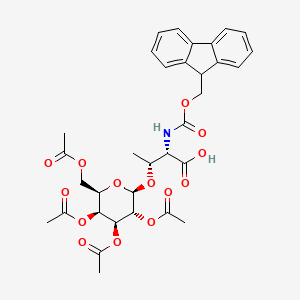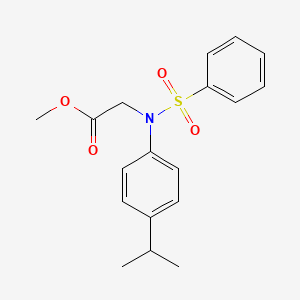
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate, also known as MIPG, is a chemical compound that has gained significant attention in the field of scientific research. It is a glycine derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate exerts its pharmacological effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, which prevents the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has been found to reduce the activation of macrophages and neutrophils, which play a key role in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has several advantages for lab experiments, including its potent anti-inflammatory properties, high solubility in organic solvents, and low toxicity. However, this compound has some limitations, including its relatively low stability and short half-life, which may limit its use in vivo.
将来の方向性
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has great potential for future research in various fields, including medicinal chemistry, biochemistry, and pharmacology. Some possible future directions for this compound research include the development of more stable derivatives, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in the treatment of various inflammatory diseases.
Conclusion:
This compound, or this compound, is a glycine derivative that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits potent anti-inflammatory, analgesic, and antipyretic properties, and inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound has several advantages for lab experiments, including its potent anti-inflammatory properties, high solubility in organic solvents, and low toxicity. However, this compound has some limitations, including its relatively low stability and short half-life. Future research on this compound may include the development of more stable derivatives, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in the treatment of various inflammatory diseases.
合成法
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate can be synthesized using various methods, including the reaction of glycine with 4-isopropylbenzenesulfonyl chloride and methyl chloroformate. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases.
特性
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14(2)15-9-11-16(12-10-15)19(13-18(20)23-3)24(21,22)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXIKNILTNQOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2900558.png)
![4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2900560.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2900561.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2900562.png)
![Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2900563.png)
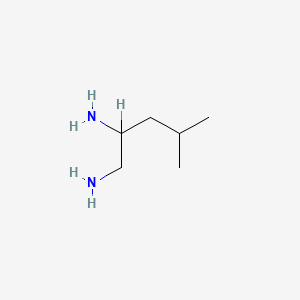

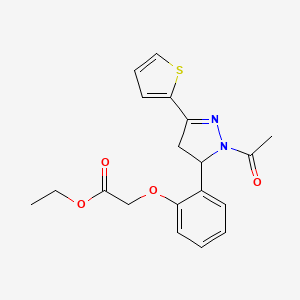
![2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900570.png)
